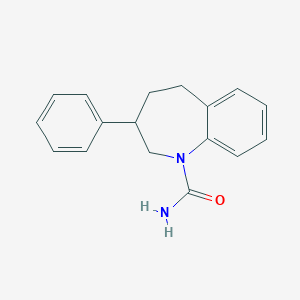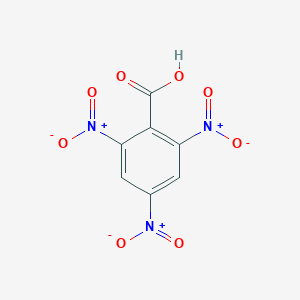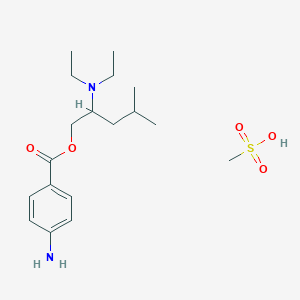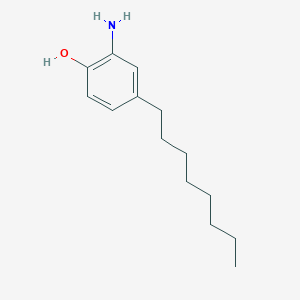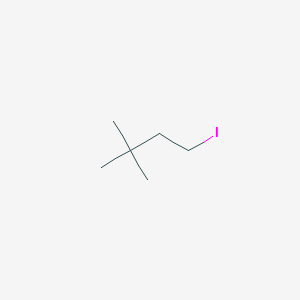
1-Iodo-3,3-dimethylbutane
Vue d'ensemble
Description
1-Iodo-3,3-dimethylbutane is a chemical compound that is commonly used in scientific research. It is also known as 2-iodo-2,4,4-trimethylpentane or tert-butyl iodide. This compound is a colorless liquid that is highly flammable and has a strong odor. It is commonly used in organic synthesis reactions and has a wide range of applications in the field of chemistry.
Applications De Recherche Scientifique
Gamma Radiolysis of Hydrocarbons : Research by Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, a compound structurally related to 1-Iodo-3,3-dimethylbutane. This study focused on understanding the formation of alkyl iodides under irradiation, providing insights into the reactivity of similar branched hydrocarbons under gamma radiolysis (Castello, Grandi, & Munari, 1974).
Dynamics in Plastic Crystalline Phases : Carignani et al. (2018) examined the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol, in liquid and plastic crystalline phases. This research offers insights into molecular motions and self-diffusion in compounds similar to this compound, which could have implications for material science applications (Carignani et al., 2018).
Radical Yields in Radiolysis : Schuler and Wojnárovits (2003) investigated the distribution of radicals produced in the radiolysis of 2,3-dimethylbutane and other branched hydrocarbons. This study contributes to understanding the chemical behavior of branched hydrocarbons like this compound under radiolytic conditions (Schuler & Wojnárovits, 2003).
Calorimetric Study of Glassy States : Adachi, Suga, and Seki (1971) conducted a calorimetric study of 2,3-dimethylbutane, exploring phase changes in crystalline and glassy-crystalline states. This research is relevant to understanding the physical properties of similar compounds, such as this compound, in different states (Adachi, Suga, & Seki, 1971).
Vibrational and Conformational Analysis : Crowder (1993) analyzed 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane for vibrational and conformational properties. These findings can inform research on the vibrational behavior of similar molecules like this compound (Crowder, 1993).
Safety and Hazards
The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
1-Iodo-3,3-dimethylbutane is a chemical compound with the molecular formula C6H13I
Mode of Action
It is known that iodinated compounds like this can participate in nucleophilic substitution reactions . In such reactions, the iodine atom can be replaced by a nucleophile, leading to the formation of a new compound .
Propriétés
IUPAC Name |
1-iodo-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564440 | |
| Record name | 1-Iodo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15672-88-5 | |
| Record name | 1-Iodo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



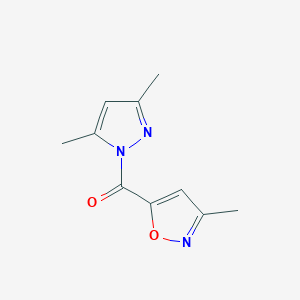
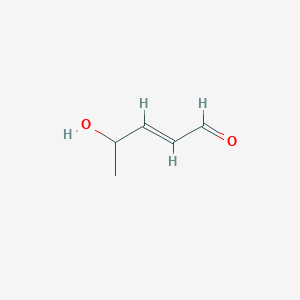
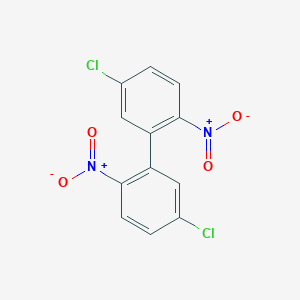

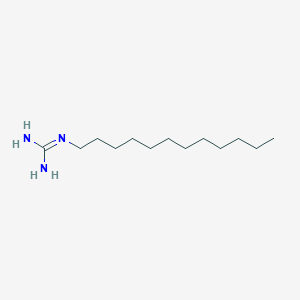

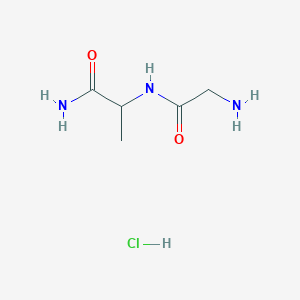
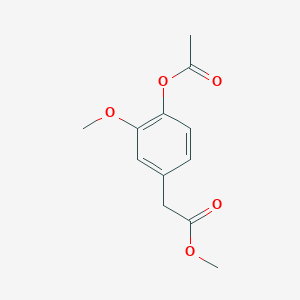
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
